molecular formula C14H13N5O2S B2656086 1-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034312-07-5

1-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2656086
CAS No.: 2034312-07-5
M. Wt: 315.35
InChI Key: YJVNDJBQONMOTP-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that features a complex structure incorporating a dihydropyridine ring, a triazole moiety, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Triazole Moiety:

    Attachment of the Thiophene Group: The thiophene group can be introduced through various coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, converting it to a pyridine derivative.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole and thiophene moieties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions often involve bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole or thiophene derivatives.

Scientific Research Applications

1-Methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole and thiophene groups can enhance binding affinity and specificity to these targets. The dihydropyridine ring may play a role in the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the triazole and thiophene groups, which may reduce its bioactivity.

    N-((1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide: Similar structure but without the methyl group, potentially affecting its chemical properties.

Uniqueness: The presence of the triazole and thiophene groups in 1-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide enhances its potential for specific interactions with biological targets, making it a unique candidate for drug development and other applications.

Properties

IUPAC Name

1-methyl-2-oxo-N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-18-5-2-3-12(14(18)21)13(20)15-7-10-8-19(17-16-10)11-4-6-22-9-11/h2-6,8-9H,7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVNDJBQONMOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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